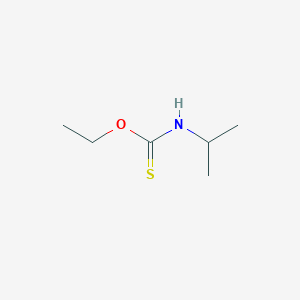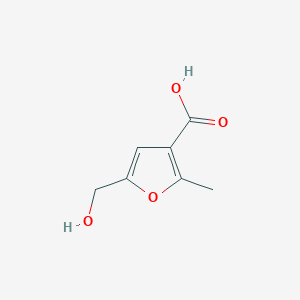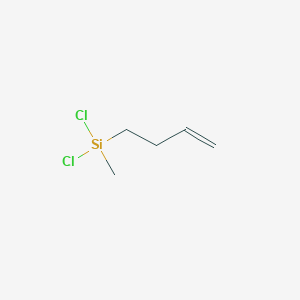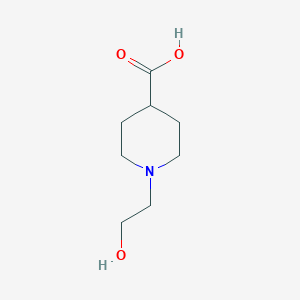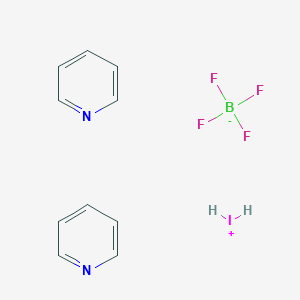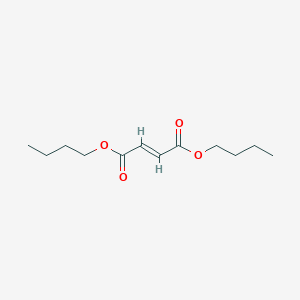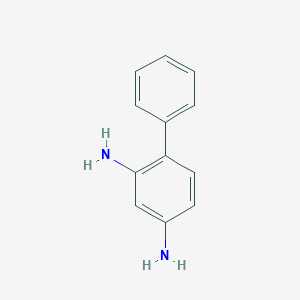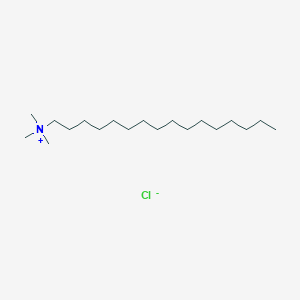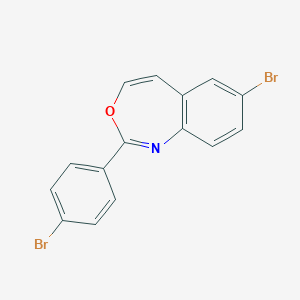
7-Bromo-2-(4-bromophenyl)-3,1-benzoxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-(4-bromophenyl)-3,1-benzoxazepine is a chemical compound with potential applications in scientific research. It is a benzoxazepine derivative that has been found to exhibit interesting biological properties, including anti-inflammatory and anti-tumor effects. In
Mecanismo De Acción
The mechanism of action of 7-Bromo-2-(4-bromophenyl)-3,1-benzoxazepine is not fully understood, but it is thought to involve modulation of various signaling pathways. One proposed mechanism is the inhibition of NF-κB signaling, which is involved in the regulation of inflammation and cell survival. Another proposed mechanism is the activation of the p38 MAPK pathway, which is involved in the regulation of cell proliferation and apoptosis.
Efectos Bioquímicos Y Fisiológicos
7-Bromo-2-(4-bromophenyl)-3,1-benzoxazepine has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor effects, it has also been shown to inhibit the activity of certain enzymes, such as COX-2 and iNOS, which are involved in inflammation and cancer. It has also been shown to modulate the expression of various genes involved in cell survival and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-Bromo-2-(4-bromophenyl)-3,1-benzoxazepine in lab experiments is its potential as a therapeutic agent for various diseases. Its anti-inflammatory and anti-tumor effects make it a promising candidate for drug development. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 7-Bromo-2-(4-bromophenyl)-3,1-benzoxazepine. One area of interest is its potential as a therapeutic agent for various diseases, including inflammation and cancer. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties. Another area of interest is its potential as a tool for studying various signaling pathways and gene expression patterns. Future research could also explore the synthesis of analogs and derivatives of 7-Bromo-2-(4-bromophenyl)-3,1-benzoxazepine with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 7-Bromo-2-(4-bromophenyl)-3,1-benzoxazepine involves several steps. One common method involves the reaction of 4-bromobenzoyl chloride with 2-aminophenol to form 4-bromo-2-(4-hydroxyphenyl)benzaldehyde. This intermediate is then reacted with 2-bromoaniline to form the final product, 7-Bromo-2-(4-bromophenyl)-3,1-benzoxazepine. Other methods involve different starting materials and reaction conditions, but the overall strategy is similar.
Aplicaciones Científicas De Investigación
7-Bromo-2-(4-bromophenyl)-3,1-benzoxazepine has been studied for its potential applications in scientific research. One area of interest is its anti-inflammatory properties. Studies have shown that 7-Bromo-2-(4-bromophenyl)-3,1-benzoxazepine can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Another area of interest is its anti-tumor effects. Studies have shown that 7-Bromo-2-(4-bromophenyl)-3,1-benzoxazepine can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propiedades
Número CAS |
19062-92-1 |
|---|---|
Nombre del producto |
7-Bromo-2-(4-bromophenyl)-3,1-benzoxazepine |
Fórmula molecular |
C15H9Br2NO |
Peso molecular |
379.05 g/mol |
Nombre IUPAC |
7-bromo-2-(4-bromophenyl)-3,1-benzoxazepine |
InChI |
InChI=1S/C15H9Br2NO/c16-12-3-1-10(2-4-12)15-18-14-6-5-13(17)9-11(14)7-8-19-15/h1-9H |
Clave InChI |
FFSDNQWANVXRCW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC3=C(C=CO2)C=C(C=C3)Br)Br |
SMILES canónico |
C1=CC(=CC=C1C2=NC3=C(C=CO2)C=C(C=C3)Br)Br |
Sinónimos |
7-Bromo-2-(p-bromophenyl)-3,1-benzoxazepine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



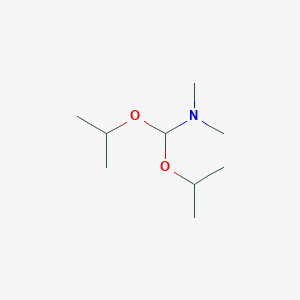
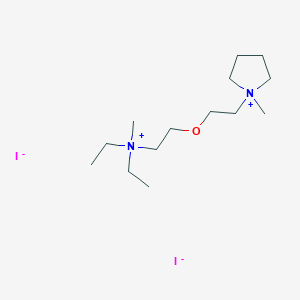
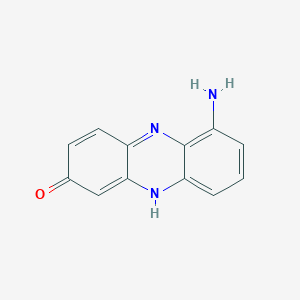
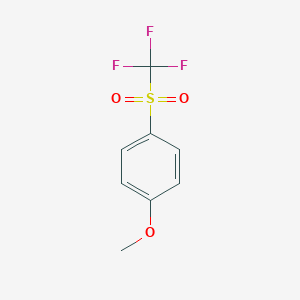
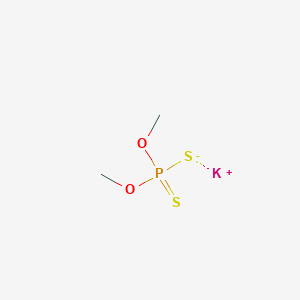
![3-[(3-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B91559.png)
